

2-Iodo-1,3-dimethylbenzene chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-1,3-dimethylbenzene**

Cat. No.: **B054174**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Iodo-1,3-dimethylbenzene**

Introduction

2-Iodo-1,3-dimethylbenzene, also known as 2-iodo-m-xylene, is an important organic intermediate widely utilized in complex chemical syntheses.^[1] Its chemical structure, featuring an iodine atom positioned between two methyl groups on a benzene ring, imparts unique steric and electronic properties.^[2] These characteristics make it a valuable precursor in the development of pharmaceuticals, organic materials, and fine chemicals.^{[1][2]} The carbon-iodine bond is the least stable among carbon-halogen bonds, rendering aryl iodides like **2-iodo-1,3-dimethylbenzene** highly reactive substrates in various coupling reactions.^[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug development and material science.

Core Chemical and Physical Properties

2-Iodo-1,3-dimethylbenzene is a clear, green-brown to brown liquid.^[4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.^[5] Key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₉ I
Molecular Weight	232.06 g/mol
CAS Number	608-28-6
Appearance	Clear green-brown to brown liquid[4]
Density	1.608 g/mL at 25 °C
Boiling Point	223-224 °C
Melting Point	11.2 °C[5]
Refractive Index (n _{20/D})	1.6030
Flash Point	102 °C (215.6 °F) - closed cup
Solubility	Insoluble in water[5][6]. Soluble in chloroform and methanol (slightly)[5].
InChI Key	QTUGGVBKWIYQSS-UHFFFAOYSA-N
SMILES String	Cc1cccc(C)c1I

Synthesis and Reactivity

2-Iodo-1,3-dimethylbenzene is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond. This bond readily participates in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]

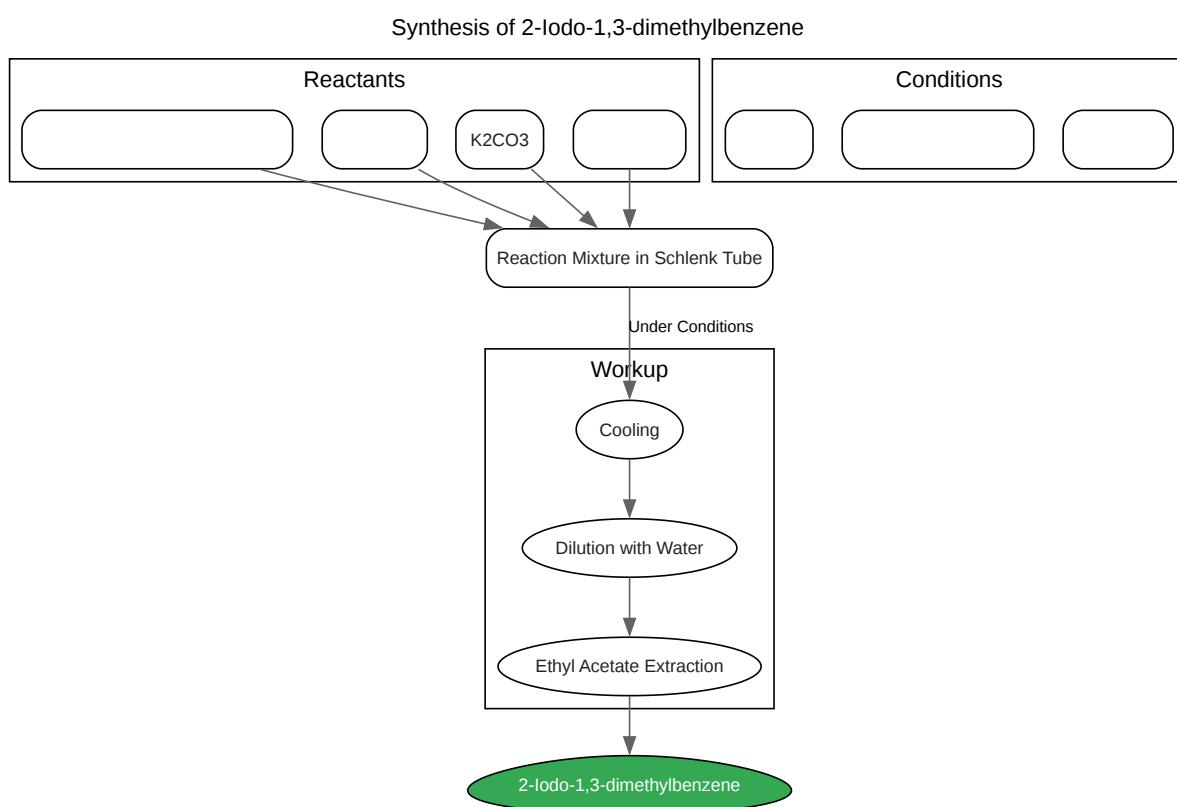
Synthetic Applications

A significant application of 2-iodo-m-xylene is in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which act as agonists for the free fatty acid receptor 1.[4] These derivatives are noted for their low lipophilicity and high oral bioavailability.[4] Furthermore, its structural properties make it a crucial building block in the synthesis of materials for the electronics industry, such as organic light-emitting diodes (OLEDs).[2]

Cross-Coupling Reactions

2-Iodo-1,3-dimethylbenzene is an excellent substrate for several key cross-coupling reactions:

- Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful method for creating carbon-carbon bonds to synthesize biaryls, styrenes, and conjugated dienes. Aryl iodides are more reactive than the corresponding bromides or chlorides in this reaction.[7] The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions.[8]
- Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] The high reactivity of the C-I bond in **2-iodo-1,3-dimethylbenzene** makes it an ideal substrate for this transformation, enabling the synthesis of substituted alkynes.[3]


Experimental Protocols

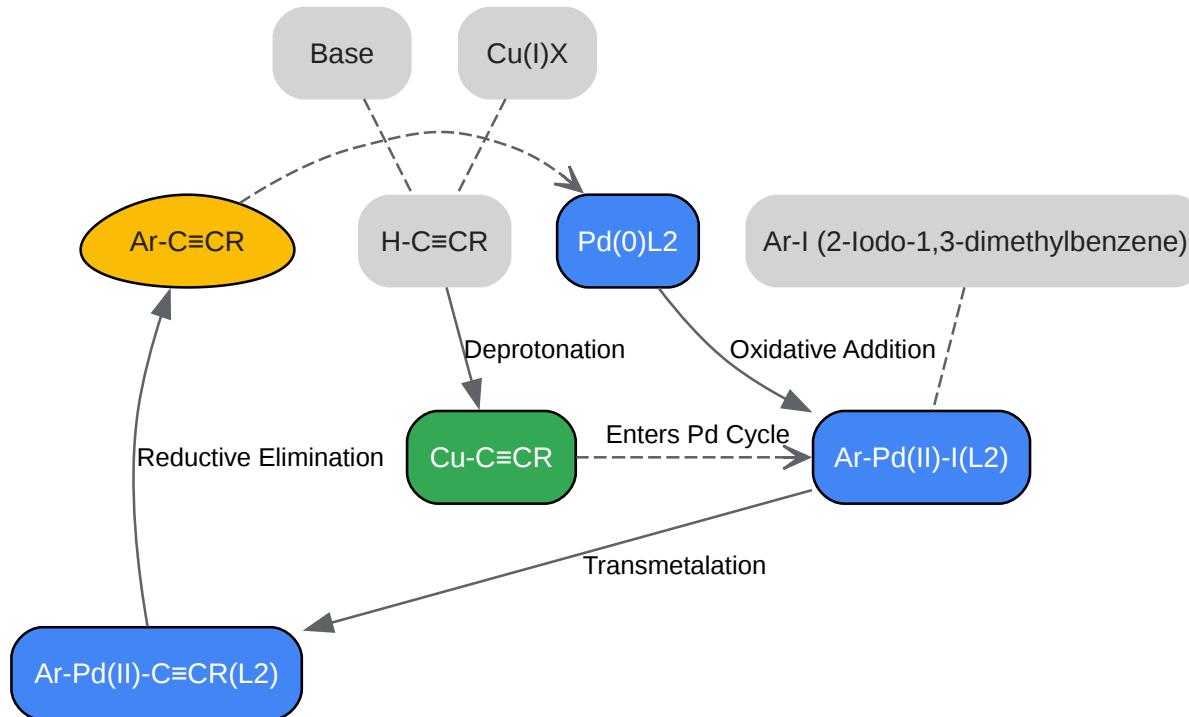
Synthesis of 2-Iodo-1,3-dimethylbenzene

A general procedure for the synthesis of **2-iodo-1,3-dimethylbenzene** from 2,6-dimethylphenylboronic acid is as follows[4]:

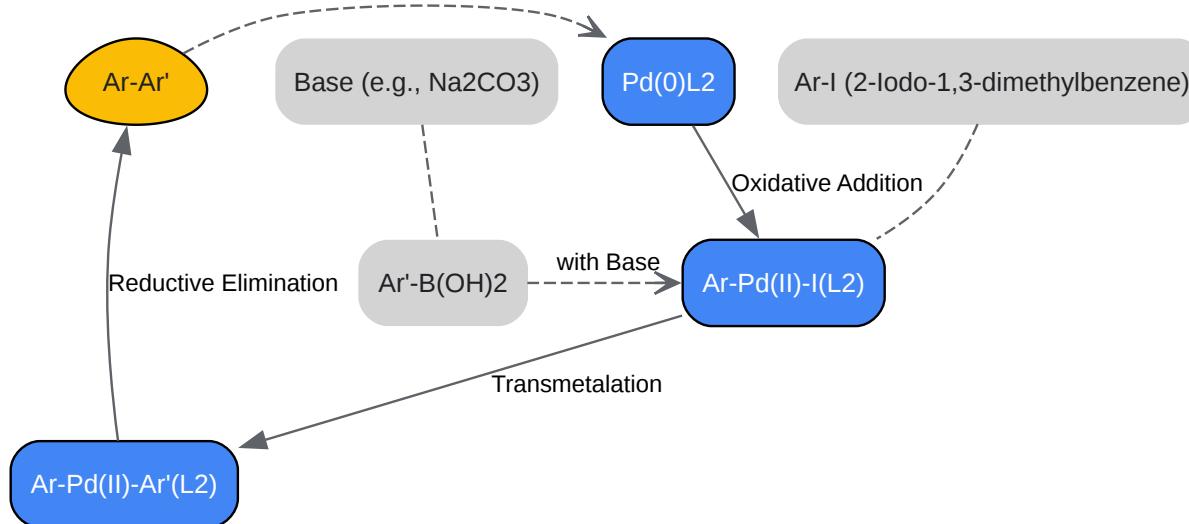
- Add arylboronic acid (0.5 mmol) and K_2CO_3 (1.0 mmol, 138.0 mg) to a 20 mL Schlenk tube equipped with a stir bar.
- Evacuate the tube and backfill with nitrogen. Repeat this process twice.
- Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.
- Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the solution to room temperature.

- Dilute the mixture with water (10 mL).
- Extract the aqueous phase with ethyl acetate (3 x 5 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **2-Iodo-1,3-dimethylbenzene**.

General Protocol for Sonogashira Coupling


The Sonogashira coupling of an aryl iodide with a terminal alkyne typically follows this procedure[11]:

- To a two-neck round-bottom flask fitted with a condenser, add the aryl iodide (e.g., **2-iodo-1,3-dimethylbenzene**, 1.0 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a copper(I) salt (e.g., CuI , 1-5 mol%).
- Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed amine base (e.g., triethylamine, TEA) via syringe.
- Add the terminal alkyne (1.1 mmol) dissolved in a suitable solvent (e.g., THF or acetonitrile).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a specified time (e.g., 2-8 hours), monitoring by TLC or GC.
- Upon completion, evaporate the solvents.
- Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ether).
- Wash the combined organic layers with water and brine, then dry and evaporate the solvent.
- Purify the residue by column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling

Catalytic Cycle of Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. nbino.com [nbino.com]
- 4. 2-Iodo-1,3-dimethylbenzene | 608-28-6 [chemicalbook.com]
- 5. 2-Iodo-1,3-dimethylbenzene Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- To cite this document: BenchChem. [2-Iodo-1,3-dimethylbenzene chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b054174#2-iodo-1-3-dimethylbenzene-chemical-properties\]](https://www.benchchem.com/product/b054174#2-iodo-1-3-dimethylbenzene-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com